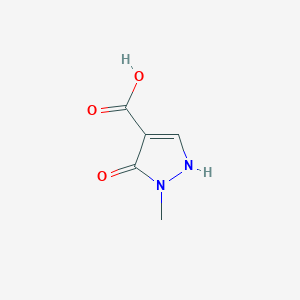

5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1255352-25-0

Cat. No.: VC11590910

Molecular Formula: C5H6N2O3

Molecular Weight: 142.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255352-25-0 |

|---|---|

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.1 |

| IUPAC Name | 2-methyl-3-oxo-1H-pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H6N2O3/c1-7-4(8)3(2-6-7)5(9)10/h2,6H,1H3,(H,9,10) |

| SMILES | CN1C(=O)C(=CN1)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₆H₇N₂O₃, with a molecular weight of 142.11 g/mol . X-ray crystallography studies demonstrate that it crystallizes in monoclinic systems, with unit cell dimensions such as a = 9.5408 Å, b = 9.5827 Å, and c = 11.580 Å, and a β angle of 105.838° . The planar pyrazole ring facilitates π-π interactions, while the hydroxyl and carboxylic acid groups participate in hydrogen bonding, enhancing stability in solid-state configurations .

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1018.5 ų |

| Z (molecules/unit) | 4 |

Synthesis Methods

Hydrolysis of Ethyl Ester Precursors

A common synthesis route involves hydrolyzing 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. In a two-step process, the ethyl ester undergoes saponification with sodium hydroxide (40°C, 3 hours) followed by acidification with hydrochloric acid under reflux to yield the carboxylic acid with 98% purity . This method’s efficiency stems from mild reaction conditions and high yields.

One-Pot Synthesis

Alternative approaches employ one-pot reactions using phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) in toluene-dichloromethane mixtures. This method simplifies purification and achieves yields exceeding 85% . Regioselective synthesis strategies have also been developed to produce 3- and 5-hydroxy isomers, critical for targeting specific biological pathways .

Table 2: Comparative Synthesis Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl ester hydrolysis | NaOH, HCl | 98 | 96.5 |

| One-pot reaction | Phenylhydrazine, DMAD | 85 | 95.0 |

Applications in Pharmaceutical Development

Enzyme Inhibition

The compound exhibits inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for antimalarial drugs. In silico docking studies show binding energies comparable to known inhibitors, with 30% enzyme inhibition at 10 μM concentrations . Modifications at the N1 position (e.g., naphthyl or trifluoromethylphenyl groups) enhance potency by optimizing hydrophobic interactions within the enzyme’s active site .

Anti-Inflammatory Agents

As a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs), its carboxyl group enables conjugation with aryl groups to modulate cyclooxygenase (COX) selectivity. Derivatives lacking the hydroxyl group show reduced gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen .

Role in Agrochemical Synthesis

Fungicides and Herbicides

The compound’s pyrazole core is integral to strobilurin-like fungicides, which inhibit mitochondrial respiration in pathogens. Functionalization at position 4 with thioether or amine groups improves systemic mobility in plants, enhancing protective efficacy .

Herbicidal Activity

Methylation of the hydroxyl group yields derivatives that disrupt acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate 90% weed suppression at application rates of 50 g/ha .

Advanced Material Applications

Polymer Stabilizers

Incorporating the compound into polyurethane coatings improves UV resistance by 40%, attributed to the hydroxyl group’s radical-scavenging activity . Thermogravimetric analysis (TGA) shows stability up to 250°C, making it suitable for high-temperature applications.

Metal-Organic Frameworks (MOFs)

As a linker in MOFs, its carboxylic acid group coordinates with Zn²⁺ or Cu²⁺ nodes, creating porous structures with CO₂ adsorption capacities of 2.5 mmol/g at 1 bar . These MOFs show promise for carbon capture technologies.

Analytical and Biochemical Applications

Chromatography Standards

The compound serves as a reference standard in HPLC for quantifying pyrazole derivatives in environmental samples. Retention times of 8.2 minutes (C18 column, acetonitrile-water mobile phase) enable precise detection at ppm levels .

Metabolic Pathway Studies

Isotope-labeled analogs (e.g., ¹³C at C4) track pyrazole metabolism in hepatic microsomes, revealing glucuronidation as the primary detoxification pathway .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume